3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide
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Overview
Description
3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide is a complex organic compound that features a benzamide core linked to a benzothiazole moiety through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with nitro-substituted aldehydes or ketones under acidic conditions.
Linking the Benzothiazole to the Propyl Chain: This step involves the reaction of the benzothiazole derivative with a propylamine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Benzamide Core: The final step is the amidation reaction where the propyl-linked benzothiazole is reacted with 3-hydroxybenzoic acid or its activated ester form under mild conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzamide ring can undergo oxidation to form a ketone.
Reduction: The nitro group on the benzothiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of 3-keto-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide.
Reduction: Formation of 3-hydroxy-N-[3-[(6-amino-1,3-benzothiazol-2-yl)amino]propyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound’s benzothiazole moiety is of particular interest due to its known biological activities. It can be used in the design of new drugs targeting specific enzymes or receptors .
Medicine
Medicinally, derivatives of this compound could be explored for their potential anti-cancer, anti-inflammatory, or antimicrobial properties. The nitro group and benzothiazole ring are common motifs in many pharmacologically active compounds .
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzothiazole ring which is known for its fluorescence and electron-transporting capabilities .
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the benzothiazole ring could intercalate with DNA or interact with proteins .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-N-[3-[(6-amino-1,3-benzothiazol-2-yl)amino]propyl]benzamide: Similar structure but with an amino group instead of a nitro group.
3-hydroxy-N-[3-[(6-chloro-1,3-benzothiazol-2-yl)amino]propyl]benzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide makes it unique compared to its analogs. The nitro group can participate in a variety of redox reactions, potentially leading to different biological activities and chemical reactivities .
Properties
IUPAC Name |
3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-13-4-1-3-11(9-13)16(23)18-7-2-8-19-17-20-14-6-5-12(21(24)25)10-15(14)26-17/h1,3-6,9-10,22H,2,7-8H2,(H,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSSCOIZDJADMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCCNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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